An In-depth Technical Guide to the Synthesis of 5-Ethynyl-3-methyl-1H-indazole
An In-depth Technical Guide to the Synthesis of 5-Ethynyl-3-methyl-1H-indazole
Introduction: The Significance of the Indazole Scaffold
The indazole ring system is a privileged scaffold in medicinal chemistry, renowned for its role as a bioisostere of indole.[1] Its unique arrangement of two nitrogen atoms facilitates strong hydrogen bond donor-acceptor interactions within the active sites of proteins, making it a cornerstone for the design of kinase inhibitors.[1][2] Molecules like Axitinib and Pazopanib are prominent examples of indazole-based drugs that have reached the market. The introduction of an ethynyl group, specifically at the C5 position, transforms the 3-methyl-1H-indazole core into a highly versatile intermediate. The alkyne moiety serves as a critical synthetic handle for further molecular elaboration through reactions such as click chemistry, Sonogashira couplings, and cyclizations, enabling the construction of diverse chemical libraries for drug discovery and development. This guide provides a detailed, field-proven protocol for the synthesis of 5-Ethynyl-3-methyl-1H-indazole, emphasizing the strategic rationale behind each procedural step.
Part 1: Retrosynthetic Strategy and Pathway Overview
The synthesis of 5-Ethynyl-3-methyl-1H-indazole is most efficiently achieved through a multi-step sequence starting from commercially available materials. The core of this strategy is the late-stage installation of the reactive ethynyl group via a palladium-catalyzed cross-coupling reaction.
Our retrosynthetic analysis deconstructs the target molecule as follows:
-
Final C-C Bond Formation : The target molecule, 5-Ethynyl-3-methyl-1H-indazole (1) , can be synthesized by deprotecting a silyl-protected alkyne precursor (2) . The use of a protecting group like trimethylsilyl (TMS) is crucial to prevent side reactions of the terminal alkyne under coupling conditions.
-
Sonogashira Cross-Coupling : The key synthetic transformation is the Sonogashira coupling. This reaction forms the sp-sp² carbon-carbon bond between the indazole core and the alkyne. This requires a halogenated indazole, specifically 5-Bromo-3-methyl-1H-indazole (3) , and a protected alkyne source, Trimethylsilylacetylene (TMSA) .[3][4]
-
Aromatic Halogenation : The brominated precursor (3) is accessible through electrophilic aromatic substitution (bromination) of the parent 3-methyl-1H-indazole (4) .
-
Indazole Ring Formation : The foundational core, 3-methyl-1H-indazole (4) , can be constructed via the classical cyclization of 2-Aminoacetophenone (5) .[5]
This strategic pathway is visualized in the workflow diagram below.
Caption: Overall synthetic route from 2-Aminoacetophenone to the final product.
Part 2: Detailed Experimental Protocols
Step 1: Synthesis of 3-methyl-1H-indazole (4)
The formation of the indazole ring is achieved by diazotization of 2-aminoacetophenone followed by in-situ reductive cyclization. This classical approach remains robust and high-yielding.[5]
Protocol:
-
To a stirred solution of concentrated hydrochloric acid (e.g., 600 mL for 81 g of starting material), add 2-aminoacetophenone (1.0 eq) at 0-10 °C.
-
Slowly add a pre-prepared aqueous solution of sodium nitrite (NaNO₂, ~1.5 eq) dropwise, ensuring the internal temperature is maintained between 0-10 °C. Stir for 1 hour at this temperature. The formation of the diazonium salt is critical and temperature control prevents its decomposition.
-
In a separate flask, dissolve tin(II) chloride dihydrate (SnCl₂·2H₂O, ~2.5 eq) in concentrated hydrochloric acid.
-
Slowly add the SnCl₂ solution to the diazonium salt solution, again maintaining the temperature at 0-10 °C. The SnCl₂ acts as the reducing agent to facilitate the cyclization.
-
Allow the reaction to stir overnight at this temperature.
-
Pour the reaction mixture into ice water and filter to remove any solids.
-
Adjust the pH of the filtrate to ~8 with a suitable base (e.g., NaOH solution). This neutralizes the acid and precipitates the product.
-
Collect the resulting solid by filtration, wash with cold water, and dry under vacuum to yield 3-methyl-1H-indazole as an off-white solid.
| Reagent | Molar Eq. | Purpose |
| 2-Aminoacetophenone | 1.0 | Starting Material |
| Hydrochloric Acid | Solvent/Acid | Provides acidic medium for diazotization |
| Sodium Nitrite | ~1.5 | Diazotizing Agent |
| Tin(II) Chloride | ~2.5 | Reducing Agent for Cyclization |
Step 2: Synthesis of 5-Bromo-3-methyl-1H-indazole (3)
This step involves the regioselective electrophilic bromination at the C5 position of the indazole ring. The C5 position is electronically activated and sterically accessible for substitution.
Protocol:
-
Dissolve 3-methyl-1H-indazole (1.0 eq) in a suitable solvent such as acetic acid or chloroform.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add N-Bromosuccinimide (NBS, 1.0-1.1 eq) portion-wise over 30 minutes. Using NBS is preferable to liquid bromine as it is easier to handle and provides better control over stoichiometry, minimizing over-bromination.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction with an aqueous solution of sodium thiosulfate to destroy any remaining bromine/NBS.
-
Extract the product into an organic solvent (e.g., ethyl acetate), wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford pure 5-Bromo-3-methyl-1H-indazole.
Step 3: Sonogashira Coupling & In-Situ Deprotection
This is the pivotal step where the ethynyl moiety is installed. The Sonogashira reaction is a cross-coupling reaction that employs a palladium catalyst and a copper(I) co-catalyst to form a C-C bond between a terminal alkyne and an aryl halide.[3][6] The use of a copper co-catalyst accelerates the reaction, allowing it to proceed under milder conditions.[7]
Causality Behind Experimental Choices:
-
Catalyst System : A combination of a Pd(II) precatalyst like PdCl₂(PPh₃)₂ and a Cu(I) salt (CuI) is standard. The Pd(0) species, generated in situ, is the active catalyst for the oxidative addition step.[6]
-
Base : An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is required. It serves both as a base to deprotonate the terminal alkyne and as a solvent.[4]
-
Alkyne Source : Trimethylsilylacetylene (TMSA) is used instead of acetylene gas. It is a liquid, easier to handle, and the TMS group prevents self-coupling of the alkyne (Glaser coupling), a common side reaction.
-
Atmosphere : The reaction must be run under an inert atmosphere (Nitrogen or Argon) to prevent the oxidation and deactivation of the Pd(0) catalyst.
Caption: Simplified mechanism of the Sonogashira cross-coupling reaction.
Protocol:
-
To a degassed solution of 5-Bromo-3-methyl-1H-indazole (1.0 eq) in a suitable solvent mixture (e.g., acetonitrile and triethylamine), add PdCl₂(PPh₃)₂ (0.05 eq) and CuI (0.10 eq).
-
Bubble nitrogen or argon through the mixture for 15-20 minutes to ensure an inert atmosphere.
-
Add trimethylsilylacetylene (TMSA, 1.2-1.5 eq) via syringe.
-
Stir the reaction mixture at room temperature or gentle heat (e.g., 50-60 °C) for 16-24 hours. Monitor the reaction progress by TLC or LC-MS.[8]
-
Once the starting material is consumed, cool the mixture to room temperature. Add a solution of potassium carbonate (K₂CO₃, ~2.0 eq) in methanol. This step facilitates the deprotection of the TMS group.
-
Stir for an additional 2-4 hours at room temperature.
-
Remove the solvent under reduced pressure.
-
Resuspend the residue in ethyl acetate and water. Separate the layers.
-
Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to yield the final product, 5-Ethynyl-3-methyl-1H-indazole.
| Component | Molar Eq. | Purpose |
| 5-Bromo-3-methyl-1H-indazole | 1.0 | Aryl Halide Substrate |
| Trimethylsilylacetylene | 1.2 - 1.5 | Protected Alkyne Source |
| PdCl₂(PPh₃)₂ | 0.05 | Palladium Pre-catalyst |
| Copper(I) Iodide | 0.10 | Co-catalyst |
| Triethylamine | Solvent/Base | Activates alkyne, scavenges HBr |
| K₂CO₃ / Methanol | ~2.0 | TMS Deprotection Reagent |
Conclusion
The synthetic route detailed herein provides a reliable and scalable method for producing 5-Ethynyl-3-methyl-1H-indazole. The strategy hinges on the robust and well-understood Sonogashira cross-coupling reaction, a cornerstone of modern organic synthesis for forming sp-sp² carbon-carbon bonds.[9] By carefully selecting precursors and controlling reaction conditions, particularly the inert atmosphere and the use of a protected alkyne, this protocol ensures high yields and purity. The resulting product is a valuable building block, primed for further functionalization in the development of novel therapeutics and advanced organic materials.
References
-
Wikipedia contributors. (2023). Sonogashira reaction. In Wikipedia, The Free Encyclopedia. Available at: [Link][3]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. Available at: [Link][7]
-
Organic Chemistry Portal. Sonogashira Coupling. Available at: [Link][4]
-
Chemistry LibreTexts. Sonogashira Coupling. Available at: [Link][6]
-
Bavetsias, V., et al. (2016). Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of the Phosphatidylinositol 3-kinase signaling pathway. Bioorganic & Medicinal Chemistry, 24(12), 2786-2802. Available at: [Link][8]
-
Google Patents. (2015). CN105198813B - The synthesis technique of 3 methyl 1H indazoles. Available at: [5]
-
Lukin, K., et al. (2006). New Practical Synthesis of Indazoles via Condensation of o-Fluorobenzaldehydes and Their O-Methyloximes with Hydrazine. The Journal of Organic Chemistry, 71(21), 8166-8172. Available at: [Link][10][11][12]
-
Perron, V., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(19), 10555-10563. Available at: [Link][1]
-
Zhang, X., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(10), 4104. Available at: [Link][2]
-
Organic Chemistry Portal. Synthesis of indazoles. Available at: [Link][13]
-
Organic Syntheses. Indazole. Coll. Vol. 4, p.539 (1963); Vol. 34, p.56 (1954). Available at: [Link][14]
Sources
- 1. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. CN105198813B - The synthesis technique of 3 methyl 1H indazoles - Google Patents [patents.google.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. New practical synthesis of indazoles via condensation of o-fluorobenzaldehydes and their O-methyloximes with hydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Indazole synthesis [organic-chemistry.org]
- 14. Organic Syntheses Procedure [orgsyn.org]
